4-Dimethylamino-piperidine-4-carboxylic acid
CAS No.: 883549-85-7
VCID: VC8147097
Molecular Formula: C8H16N2O2
Molecular Weight: 172.22 g/mol
* For research use only. Not for human or veterinary use.

Description |
4-Dimethylamino-piperidine-4-carboxylic acid is a chemical compound with significant interest in various fields of chemistry and pharmacology. It is characterized by its molecular formula and structural properties, which make it a versatile intermediate in organic synthesis and drug development. Synthesis and Applications4-Dimethylamino-piperidine-4-carboxylic acid can be synthesized through various organic reactions, often involving the modification of piperidine rings. Its applications are diverse, ranging from medicinal chemistry to materials science. In medicinal chemistry, derivatives of this compound are explored for their potential biological activities, including antitumor properties. Related CompoundsRelated compounds, such as 4-(Dimethylamino)piperidine-4-carboxamide, have been extensively studied for their biological activities. These compounds often exhibit significant potential in targeting various diseases, including cancer. Comparison with Related Compounds
|
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 883549-85-7 | ||||||||||||
Product Name | 4-Dimethylamino-piperidine-4-carboxylic acid | ||||||||||||
Molecular Formula | C8H16N2O2 | ||||||||||||
Molecular Weight | 172.22 g/mol | ||||||||||||
IUPAC Name | 4-(dimethylamino)piperidine-4-carboxylic acid | ||||||||||||
Standard InChI | InChI=1S/C8H16N2O2/c1-10(2)8(7(11)12)3-5-9-6-4-8/h9H,3-6H2,1-2H3,(H,11,12) | ||||||||||||
Standard InChIKey | HGEOLLFBMMRLDY-UHFFFAOYSA-N | ||||||||||||
SMILES | CN(C)C1(CCNCC1)C(=O)O | ||||||||||||
Canonical SMILES | CN(C)C1(CCNCC1)C(=O)O | ||||||||||||
PubChem Compound | 6484276 | ||||||||||||
Last Modified | Aug 20 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume